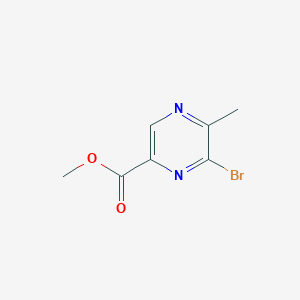

Methyl 6-bromo-5-methylpyrazine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-bromo-5-methylpyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-6(8)10-5(3-9-4)7(11)12-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPBBQPUHKINGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 6-bromo-5-methylpyrazine-2-carboxylate

This guide provides a comprehensive overview of a robust synthetic pathway for methyl 6-bromo-5-methylpyrazine-2-carboxylate, a key building block in the development of novel therapeutics. Pyrazine derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and their versatile chemical properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy.

Introduction: The Significance of Substituted Pyrazines

The pyrazine moiety is a fundamental scaffold in numerous pharmaceutical agents, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[3] The precise functionalization of the pyrazine ring is critical for modulating the pharmacological profile of these compounds. This compound, with its strategically placed methyl, bromo, and carboxylate groups, serves as a versatile intermediate for further chemical elaboration in drug discovery programs.

Strategic Approach to Synthesis: A Multi-Step Pathway

The synthesis of this compound is best approached through a multi-step sequence that ensures high regioselectivity and good overall yield. While direct bromination of the pyrazine ring can be challenging to control, a more reliable strategy involves the introduction of a directing group, followed by a well-established transformation to install the bromo substituent. The pathway detailed below leverages the synthesis of a key aminopyrazine intermediate, which is then converted to the target compound via a Sandmeyer reaction.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of the Key Intermediate: Methyl 5-amino-6-methylpyrazine-2-carboxylate

The initial phase of the synthesis focuses on constructing the pyrazine ring with the necessary amino and methyl substituents, followed by the introduction of the carboxylate group.

Step 1: Synthesis of 2-Amino-3-methylpyrazine

The synthesis of 2-amino-3-methylpyrazine can be achieved through various methods, including the condensation of α-amino ketones or the amination of chloropyrazines.[4] For the purpose of this guide, we will assume the availability of 2-amino-3-methylpyrazine as a starting material, as it is commercially available from several suppliers.[5]

Step 2: Introduction of the Carboxylate Group

A crucial step is the regioselective introduction of the carboxylate group at the C2 position. A common approach for this transformation is the direct carboxylation of the pyrazine ring, which can be challenging. A more controlled method involves the introduction of a precursor functional group that can be readily converted to the desired ester.

Part 2: The Sandmeyer Reaction: Installation of the Bromo Substituent

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group to a variety of functionalities, including halogens, via a diazonium salt intermediate.[6][7][8] This reaction is particularly advantageous for the synthesis of the target molecule as it offers excellent regioselectivity.

The Underlying Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction proceeds in two primary stages:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[9][10]

-

Copper(I)-Catalyzed Nucleophilic Substitution: The diazonium salt is then decomposed in the presence of a copper(I) halide (in this case, copper(I) bromide) to yield the corresponding aryl halide.[7][8] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[7]

The logical flow of this key transformation is illustrated below:

Caption: Key steps of the Sandmeyer reaction for the synthesis of the target molecule.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, based on established procedures for similar substrates.

Materials and Reagents

| Reagent | Purity | Supplier |

| 2-Amino-5-methylpyrazine | 98% | Major Supplier |

| Bromine | 99.8% | Major Supplier |

| Pyridine | 99.8% | Major Supplier |

| Dichloromethane (DCM) | 99.8% | Major Supplier |

| Sodium Nitrite (NaNO₂) | ≥97% | Major Supplier |

| Hydrobromic Acid (HBr) | 48% | Major Supplier |

| Copper(I) Bromide (CuBr) | 98% | Major Supplier |

| Methanol (MeOH) | 99.8% | Major Supplier |

| 5-Methylpyrazine-2-carboxylic acid | 97% | Major Supplier |

| AMBERLYST 15 ion exchange resin | - | Major Supplier |

Synthesis of Methyl 5-methylpyrazine-2-carboxylate

This procedure is adapted from a known synthesis of methyl 5-methylpyrazine-2-carboxylate.[6]

-

To a 1 L four-neck flask equipped with a mechanical stirrer, condenser, and thermocouple, add 5-methylpyrazine-2-carboxylic acid (100 g), AMBERLYST 15 ion exchange resin (20 g), and methanol (300 g).[6]

-

Heat the mixture to reflux and stir for approximately 20 hours under a nitrogen atmosphere.[6]

-

Monitor the reaction progress by GC or GC/MS.[6]

-

Once the reaction is complete, cool the mixture and remove the resin by filtration.[6]

-

Rinse the resin with methanol.[6]

-

Remove about 75% of the solvent from the filtrate under reduced pressure.[6]

-

Allow the resulting suspension to stand at room temperature overnight, then cool in an ice bath for 3 hours.[6]

-

Collect the solid product by filtration, wash with ice-cold methanol, and dry under vacuum to yield methyl 5-methylpyrazine-2-carboxylate.[6]

Synthesis of 2-Amino-3-bromo-5-methylpyrazine (Model Reaction)

The following protocol for the bromination of a similar substrate, 2-amino-5-methylpyrazine, provides a strong basis for the bromination step in the synthesis of the target molecule's precursor.[11]

-

In a suitable reaction vessel, dissolve 2-amino-5-methylpyrazine (5.00 g, 45.8 mmol) and pyridine (4.35 g, 55.0 mmol) in dichloromethane (250 mL).[11]

-

Slowly add bromine (8.80 g, 55.0 mmol) to the solution.[11]

-

Stir the reaction mixture at room temperature overnight.[11]

-

Upon completion, add water (150 mL) and separate the organic layer.[11]

-

Wash the organic layer with saturated brine (100 mL), dry over anhydrous sodium sulfate, and filter.[11]

-

Concentrate the filtrate under vacuum to obtain the brominated product.[11]

Proposed Synthesis of this compound via Sandmeyer Reaction

This proposed protocol is a logical extension of the established Sandmeyer reaction principles to the specific substrate, methyl 5-amino-6-methylpyrazine-2-carboxylate.

-

Diazotization:

-

In a reaction vessel maintained at 0-5 °C, dissolve methyl 5-amino-6-methylpyrazine-2-carboxylate in a mixture of hydrobromic acid and water.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Bromination:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.

-

Heat the mixture gently to drive the reaction to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with good overall yield and high purity by employing a well-designed synthetic strategy. The Sandmeyer reaction is a pivotal transformation in this pathway, enabling the regioselective introduction of the bromo substituent. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this valuable intermediate for their research and development endeavors.

References

- Singh, R., et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3299.

-

Wikipedia. Sandmeyer reaction. [Link]

- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

- Google Patents.

- Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

- P. M. S. Dourado, et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3494-3513.

- Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2915-2947.

- K. C. O'Sullivan, et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. The Journal of Organic Chemistry, 78(5), 2036-2043.

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

- M. A. A. Elneairy, et al. (2014). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 19(12), 20495-20509.

- M. A. K. El-Dean, et al. (2011). Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. The Journal of Organic Chemistry, 76(21), 8829-8837.

-

SID. Diazotization-bromination of aromatic amines using polymersupported nitrite ion promoted by cuprous bromide in water (Sandmeyer. [Link]

-

PubChem. Methyl 5-bromopyrazine-2-carboxylate. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

ACS Publications. Highly regioselective bromination reactions of polymethylpyrimidines. [Link]

-

MySkinRecipes. Methyl 5-bromo-6-methylpyrazine-2-carboxylate. [Link]

-

Technoarete. Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. [Link]

-

ResearchGate. Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. [Link]

- Google Patents.

-

ResearchGate. Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

- Google Patents. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.

Sources

- 1. chembk.com [chembk.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. byjus.com [byjus.com]

- 4. sid.ir [sid.ir]

- 5. Methyl 5-bromo-6-methylpyrazine-2-carboxylate [myskinrecipes.com]

- 6. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Diazotisation [organic-chemistry.org]

- 11. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

Synthesis of substituted pyrazine-2-carboxylates

An In-Depth Technical Guide to the Synthesis of Substituted Pyrazine-2-Carboxylates

Abstract

Substituted pyrazine-2-carboxylates represent a cornerstone scaffold in medicinal chemistry and materials science, most notably exemplified by the first-line anti-tuberculosis drug, pyrazinamide.[1][2] The inherent electron-deficient nature of the pyrazine ring presents unique challenges and opportunities for synthetic chemists. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this vital class of molecules. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying mechanistic rationale for key transformations. We will explore classical ring-forming condensation reactions, modern transition-metal-catalyzed functionalizations of the pyrazine core, and versatile modifications of the carboxylate handle. Each section is grounded in authoritative literature, presenting detailed experimental workflows, comparative data, and visual diagrams to elucidate complex chemical processes.

Introduction: The Significance of the Pyrazine-2-Carboxylate Core

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement.[3] This configuration results in a π-electron-deficient system, which significantly influences its chemical reactivity and pharmacological properties.[4] When substituted with a carboxylate group at the 2-position, the resulting scaffold becomes a highly versatile platform for drug discovery. The parent compound, pyrazine-2-carboxylic acid, is the active metabolite of pyrazinamide, a crucial drug in the treatment of tuberculosis.[5] Beyond this, derivatives have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2][4]

The synthesis of these molecules can be broadly categorized into two main approaches: de novo construction of the pyrazine ring with the carboxylate group already conceived, or post-functionalization of a pre-formed pyrazine-2-carboxylate core. This guide is structured to navigate these distinct but complementary strategies.

Part 1: De Novo Ring Synthesis Strategies

The construction of the pyrazine ring from acyclic precursors is a fundamental approach that offers direct access to specific substitution patterns.

Condensation of α-Dicarbonyls with α-Amino Amides

One of the most established methods for forming the pyrazine-2-carboxamide ring system involves the condensation of a 1,2-dicarbonyl compound (like glyoxal or methylglyoxal) with an α-amino amide (such as 2-aminopropanediamide).[6] This reaction proceeds through a double condensation to form a dihydropyrazine intermediate, which then undergoes spontaneous or induced oxidation (aromatization) to yield the stable pyrazine product.[7]

The causality behind this choice is its straightforwardness and use of readily available starting materials. The reaction robustly forms the core scaffold, making it a workhorse for generating initial lead compounds.

Caption: Workflow for pyrazine synthesis via condensation.

Experimental Protocol: Synthesis of 5-Methylpyrazine-2-Carboxamide [6]

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminopropanediamide (1.0 eq) in a suitable solvent such as aqueous ethanol.

-

Reagent Addition: Add an aqueous solution of methylglyoxal (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of the dihydropyrazine intermediate is often followed by in-situ air oxidation.

-

Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization or column chromatography to yield the final product, 5-methylpyrazine-2-carboxamide.

Manganese-Catalyzed Acceptorless Dehydrogenative Coupling

Reflecting a modern drive towards atom economy and sustainability, manganese-catalyzed acceptorless dehydrogenative coupling (ADC) has emerged as an elegant method for pyrazine synthesis. This approach utilizes the self-coupling of β-amino alcohols to form 2,5-substituted pyrazines, with water and hydrogen gas as the only byproducts.[8]

The expertise behind this method lies in the design of pincer-ligand-based manganese catalysts that can efficiently mediate both dehydrogenation and hydrogenation steps within a single catalytic cycle. This avoids the need for stoichiometric oxidants required in many classical methods.

Caption: General workflow for cross-coupling reactions.

| Reaction | Coupling Partner (R-M) | Catalyst System | Typical Conditions | Reference |

| Suzuki | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | Base (Na₂CO₃, K₃PO₄), Solvent (Dioxane, Toluene) | [9] |

| Stille | Organostannane | Pd(PPh₃)₄ | Solvent (Toluene, THF), often additive-free | [10] |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Base (Et₃N, piperidine), Solvent (THF, DMF) | [10][9] |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Base (Et₃N), Solvent (DMF, MeCN) | [10] |

Part 3: Derivatization of the Carboxylate Group

The carboxylate functional group is a key handle for modification, allowing for the synthesis of extensive libraries of esters and amides with diverse physicochemical properties.

Amide Bond Formation

Amidation is arguably the most common derivatization of pyrazine-2-carboxylic acids in drug discovery. This can be achieved via two primary routes: activation of the carboxylic acid with a coupling reagent or conversion to a more reactive acyl chloride intermediate. [2] Route A: Acyl Chloride Formation

This self-validating, two-step protocol ensures complete activation of the carboxylic acid before introducing the amine, minimizing side reactions. [2][11] Experimental Protocol: Synthesis of N-Aryl Pyrazine-2-Carboxamide [2]

-

Acyl Chloride Synthesis: A mixture of the substituted pyrazine-2-carboxylic acid (1.0 eq) and thionyl chloride (SOCl₂) (1.5 eq) in a dry, inert solvent like benzene or toluene is refluxed for 1-2 hours.

-

Solvent Removal: Excess thionyl chloride and the solvent are removed under vacuum, often by co-evaporation with the dry solvent, to yield the crude acyl chloride.

-

Amidation: The crude acyl chloride is dissolved in a dry, non-protic solvent (e.g., acetone, THF). This solution is added dropwise to a stirred solution of the desired substituted aniline (1.0 eq) and a base like pyridine (2.0 eq) at room temperature.

-

Workup and Purification: After stirring for several hours, the reaction mixture is worked up, typically by quenching with water, extracting with an organic solvent, and washing the organic layer. The final product is purified by recrystallization or column chromatography.

Route B: Direct Coupling Reagents

For sensitive substrates, direct coupling using reagents like T3P (propyl phosphonic anhydride) or carbodiimides (EDCI) offers a milder alternative to acyl chlorides. [1]

Caption: Key derivatization pathways for pyrazine-2-carboxylic acid.

Esterification

Ester derivatives are also of significant interest. Standard Fischer esterification (refluxing the carboxylic acid in an alcohol with a catalytic amount of strong acid) is effective. [12]For more sensitive or sterically hindered substrates, milder methods like the Yamaguchi esterification, which proceeds via a mixed anhydride, can be employed to achieve high yields. [13]

Conclusion and Future Outlook

The synthesis of substituted pyrazine-2-carboxylates is a mature but continually evolving field. While classical condensation reactions remain valuable for constructing the core ring system, modern transition-metal-catalyzed methods have revolutionized the ability to install complex substituents with high precision and efficiency. The derivatization of the carboxylate group remains a critical final step for tuning biological activity and physicochemical properties.

Future developments will likely focus on enhancing the sustainability and efficiency of these syntheses. The exploration of C-H activation methodologies to bypass the need for pre-halogenated starting materials is a particularly active area of research. [10]Furthermore, the application of biocatalytic and enzymatic approaches, such as the use of acyltransferases, promises a greener path for producing these high-value compounds. [14]As our understanding of chemical reactivity deepens, the toolkit available to researchers and drug developers for synthesizing novel pyrazine-2-carboxylate derivatives will undoubtedly continue to expand.

References

-

Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Taylor & Francis. [Link]

- Pyrazine-2-carboxylic acid ester and method for producing the same.

-

Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. [Link]

-

Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors. PubMed. [Link]

-

Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. ResearchGate. [Link]

-

Transition metal-catalyzed functionalization of pyrazines. PubMed. [Link]

-

2-Pyrazinecarboxylic acid | C5H4N2O2. PubChem - NIH. [Link]

-

Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. Scholar Commons. [Link]

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health. [Link]

- Preparation method of pyrazine carboxylic acid.

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link]

-

Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]

-

Synthesis and reactions of Pyrazine. Slideshare. [Link]

-

Pyrazine Synthesis? Sciencemadness.org. [Link]

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 11. Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

A Spectroscopic Guide to Methyl 6-bromo-5-methylpyrazine-2-carboxylate: Structure Elucidation for Drug Discovery

Introduction

Methyl 6-bromo-5-methylpyrazine-2-carboxylate is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug development. The pyrazine core is a key pharmacophore found in numerous biologically active molecules, and its targeted functionalization allows for the fine-tuning of physicochemical properties essential for therapeutic efficacy. This technical guide provides a comprehensive analysis of the spectroscopic data expected for this compound, offering a foundational framework for its unambiguous identification and characterization in a research and development setting.

In the absence of publicly available experimental spectra for this specific compound, this guide leverages fundamental principles of spectroscopic analysis and comparative data from structurally related molecules to present a robust, predicted spectroscopic profile. This approach is designed to empower researchers to confidently identify this molecule, anticipate its spectral features, and design appropriate analytical workflows.

Molecular Structure and Key Features

The structure of this compound incorporates several key features that dictate its spectroscopic signature:

-

Pyrazine Ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. This electron-deficient ring system significantly influences the chemical shifts of its substituents in NMR spectroscopy.

-

Substituents:

-

A bromo group at position 6.

-

A methyl group at position 5.

-

A methyl carboxylate group at position 2.

-

These substituents, with their varying electronic effects, create a distinct pattern of signals in different spectroscopic techniques.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine-H | 8.6 - 8.8 | Singlet |

| -OCH₃ | 3.9 - 4.1 | Singlet |

| Ring -CH₃ | 2.6 - 2.8 | Singlet |

Interpretation and Rationale

-

Pyrazine Proton (H-3): The pyrazine ring is an electron-withdrawing system, which deshields the ring protons, causing them to resonate at a high chemical shift (downfield).[1] The lone proton at the C-3 position is anticipated to appear as a singlet in the range of 8.6 - 8.8 ppm. This prediction is based on the known chemical shift of pyrazine itself (δ ≈ 8.6 ppm) and the influence of the surrounding substituents.[2][3]

-

Methyl Carboxylate Protons (-OCH₃): The protons of the methoxy group of the ester are in a relatively shielded environment and are expected to appear as a sharp singlet between 3.9 and 4.1 ppm.

-

Ring Methyl Protons (-CH₃): The methyl group attached to the pyrazine ring is also expected to be a singlet, appearing in the more upfield region of 2.6 - 2.8 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

Instrumental Parameters (300-500 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 163 - 166 |

| C-2 | 148 - 152 |

| C-3 | 143 - 146 |

| C-5 | 150 - 154 |

| C-6 | 138 - 142 |

| -OCH₃ | 52 - 54 |

| Ring -CH₃ | 20 - 23 |

Interpretation and Rationale

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and is expected to appear in the 163-166 ppm range.

-

Pyrazine Ring Carbons: The chemical shifts of the pyrazine ring carbons are influenced by the nitrogen atoms and the substituents. The carbon atoms attached to the electronegative nitrogen and bromine atoms will be significantly deshielded.[4] The predicted shifts are based on the analysis of substituted pyrazines and pyridines.[1][5]

-

Methyl Carbons: The methoxy carbon (-OCH₃) will resonate around 52-54 ppm, while the ring methyl carbon (-CH₃) will be the most shielded, appearing at approximately 20-23 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumental Parameters (75-125 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted Key IR Absorptions

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=O Stretch (Ester) | 1735 - 1715 |

| C=N and C=C Stretch (Pyrazine Ring) | 1600 - 1400 |

| C-O Stretch (Ester) | 1300 - 1100 |

| C-Br Stretch | 650 - 550 |

Interpretation and Rationale

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1715 cm⁻¹ corresponding to the carbonyl group of the methyl ester.[6]

-

Pyrazine Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring will give rise to a series of bands in the 1600-1400 cm⁻¹ region.[7][8][9]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will appear just below 3000 cm⁻¹.[6]

-

C-O Stretch: The C-O stretching of the ester group will produce a strong band in the 1300-1100 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the lower frequency "fingerprint" region of the spectrum, typically between 650 and 550 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation:

-

Place a small amount of the solid this compound onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 230/232 | Molecular Ion [M]⁺ and [M+2]⁺ |

| 199/201 | [M - OCH₃]⁺ |

| 171/173 | [M - COOCH₃]⁺ |

| 151 | [M - Br]⁺ |

Interpretation and Rationale

-

Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 230 and 232.[10][11] This isotopic pattern is a definitive indicator of a monobrominated compound.

-

Fragmentation Pattern:

-

Loss of a Methoxy Radical (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to a fragment ion at m/z 199/201.[12][13]

-

Loss of the Methyl Carboxylate Radical (-COOCH₃): The entire ester group can be lost, resulting in a fragment at m/z 171/173.

-

Loss of a Bromine Radical (-Br): Cleavage of the C-Br bond would yield a fragment ion at m/z 151.

-

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Impact (EI) at 70 eV is a standard method for generating fragments.

-

Analysis: The ions are separated by their mass-to-charge ratio in a mass analyzer (e.g., quadrupole or time-of-flight).

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the spectroscopic analysis of this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. spectrabase.com [spectrabase.com]

- 4. mdpi.com [mdpi.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. youtube.com [youtube.com]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

A Technical Guide to the ¹H NMR Spectrum of Methyl 6-bromo-5-methylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 6-bromo-5-methylpyrazine-2-carboxylate. As a substituted pyrazine, this compound holds interest in medicinal chemistry and materials science, making unambiguous structural verification paramount. This document moves beyond a simple data report, offering a detailed rationale for the predicted chemical shifts, multiplicities, and integration based on first principles of NMR theory and comparative data from related heterocyclic systems. We present a comprehensive, field-proven protocol for sample preparation and data acquisition, and illustrate the key structural-spectral correlations. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, purification, and characterization of this molecule and its analogues, ensuring high standards of scientific integrity and analytical rigor.

Introduction: The Imperative for Structural Elucidation

This compound is a polysubstituted heteroaromatic compound. The pyrazine core is a key structural motif found in numerous pharmaceuticals and biologically active molecules.[1] The specific substitution pattern of this molecule—featuring an electron-withdrawing carboxylate group, a halogen, and an electron-donating methyl group—creates a unique electronic environment that is directly reflected in its NMR spectrum.

Proton NMR (¹H NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules.[2] It provides precise information about the chemical environment, connectivity, and relative number of protons in a molecule. For a compound like this compound, ¹H NMR is indispensable for confirming its identity, assessing its purity, and ensuring batch-to-batch consistency during a drug development workflow. The circulating π-electrons in the aromatic pyrazine ring induce a magnetic field that significantly influences the chemical shifts of ring protons, a key characteristic used to confirm aromaticity.[3]

This guide will deconstruct the anticipated ¹H NMR spectrum of the title compound, explaining the causal relationships between its molecular structure and the resulting spectral data.

Predicted ¹H NMR Spectrum: A Structural Analysis

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the distinct sets of protons within the molecule. There are three chemically non-equivalent proton environments in this compound:

-

Pyrazine Ring Proton (H-3): The sole proton directly attached to the aromatic pyrazine ring.

-

Ring Methyl Protons (-CH₃): The three protons of the methyl group at the C-5 position.

-

Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];

} Figure 1: Chemical structure of this compound with distinct proton environments labeled 'a', 'b', and 'c'.

Analysis of Chemical Shifts (δ)

The chemical shift of a proton is determined by the local electronic environment. Electron-withdrawing groups deshield protons (shifting them downfield to higher ppm), while electron-donating groups shield them (shifting them upfield to lower ppm).

-

Pyrazine Ring Proton (H-3, Signal 'a'): Protons on pyrazine rings are typically found in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effect of the two electronegative nitrogen atoms and the aromatic ring current.[4][5] In this molecule, H-3 is positioned between a nitrogen atom and the strongly electron-withdrawing methyl carboxylate group (-COOCH₃). This environment causes significant deshielding. Therefore, the signal for H-3 is predicted to be the furthest downfield.

-

Ester Methyl Protons (-OCH₃, Signal 'b'): The protons of the methyl ester are attached to an oxygen atom, which is electronegative and deshielding. These protons typically appear in the range of δ 3.5-4.5 ppm.[6] This signal is clearly distinguishable from the other methyl group in the molecule.

-

Ring Methyl Protons (-CH₃, Signal 'c'): The methyl group attached to the pyrazine ring is an electron-donating group, which slightly increases the electron density on the ring.[7] Protons of a methyl group on an aromatic ring are less deshielded than the ester methyl protons. Their chemical shift is generally expected in the δ 2.0-3.0 ppm region.[8]

Spin-Spin Coupling and Multiplicity

Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, causing signals to split into multiple peaks (multiplicity). In this molecule, the single aromatic proton (H-3) has no adjacent protons. The protons of the two methyl groups are also isolated from other protons by heteroatoms or quaternary carbons. Consequently, no proton-proton coupling is expected. All three signals in the spectrum should appear as singlets (s) .

Integration

The area under each NMR signal is proportional to the number of protons it represents.[2] For this compound, the expected integration ratio would be:

-

H-3 (a) : -OCH₃ (b) : -CH₃ (c) = 1H : 3H : 3H

This distinct ratio is a critical feature for confirming the structure.

Summary of Predicted Data

The predicted ¹H NMR data are summarized in the table below.

| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | Pyrazine H-3 | 8.5 - 9.0 | Singlet (s) | 1H |

| b | Ester -OCH₃ | 3.9 - 4.2 | Singlet (s) | 3H |

| c | Ring -CH₃ | 2.6 - 2.9 | Singlet (s) | 3H |

Experimental Protocol for ¹H NMR Data Acquisition

This section provides a standardized, self-validating protocol for acquiring a high-quality ¹H NMR spectrum.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} Figure 2: Standardized workflow for ¹H NMR sample preparation, data acquisition, and processing.

Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its single, easily identifiable residual solvent peak.

-

Add a small amount of an internal standard, Tetramethylsilane (TMS), which is defined as 0.00 ppm and used for calibrating the chemical shift axis.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup & Acquisition:

-

Insert the NMR tube into the spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer on the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field to optimize its homogeneity, which ensures sharp, symmetrical peaks.

-

Set appropriate acquisition parameters. Standard parameters for a routine ¹H NMR spectrum include a 45° pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 2 seconds, and 16 scans.

-

Initiate data acquisition to obtain the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier Transform to convert the time-domain FID signal into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

-

Integrate the area under each signal and determine the peak positions.

-

Logical Framework for Spectral Interpretation

The interpretation of the spectrum is a logical process where structural features are mapped to spectral data.

dot digraph "Interpretation_Logic" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded", fontname="Arial"];

} Figure 3: Logical connections between molecular features and the resulting ¹H NMR spectral data.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be clean and highly characteristic, displaying three distinct singlets with an integration ratio of 1:3:3. The downfield singlet above 8.5 ppm is a definitive marker for the lone pyrazine ring proton, while the other two singlets around 4.0 ppm and 2.7 ppm correspond to the ester methyl and ring methyl groups, respectively. This straightforward spectral signature allows for rapid and unambiguous confirmation of the molecular structure, making ¹H NMR an essential quality control and research tool for any application involving this compound.

References

-

SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from SpectraBase website.[4]

-

Abraham, R. J., & Griffiths, L. (2009). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 47(12), 1047-1057.[5][7]

-

Sathishkumar, V., et al. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 3(4), 18-28.[1]

-

Wikipedia. (n.d.). Aromaticity. Retrieved January 6, 2026, from [Link]3]

-

Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding (Vol. 140, pp. 39-122). Springer.[9]

-

Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]]

-

Claramunt, R. M., et al. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.[2]

-

LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]6]

Sources

- 1. nanoient.org [nanoient.org]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. Aromaticity - Wikipedia [en.wikipedia.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

The Foundational Principles: Understanding ¹³C Chemical Shifts in Brominated Pyrazines

An In-depth Technical Guide to the ¹³C NMR Analysis of Brominated Pyrazine Derivatives

Abstract: The pyrazine scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of FDA-approved therapeutics. The introduction of bromine atoms to this heterocyclic core provides a powerful tool for modulating physicochemical properties and serves as a synthetic handle for further functionalization. Unambiguous structural characterization is paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive analytical technique. This guide provides a comprehensive exploration of the ¹³C NMR analysis of brominated pyrazine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing chemical shifts, the nuanced effects of bromine substitution, practical methodologies for data acquisition, and the application of advanced NMR techniques for complete structural elucidation.

The ¹³C NMR spectrum of a substituted pyrazine is a sensitive reporter of the electronic environment of each carbon atom. The chemical shift (δ) is primarily dictated by the hybridization of the carbon and the electronegativity of its neighbors.[1] For the pyrazine ring, two key factors establish the baseline for our analysis: the inherent electron-withdrawing nature of the nitrogen atoms and the specific effects of the bromine substituent.

The Influence of the Pyrazine Core

The two nitrogen atoms in the pyrazine ring are highly electronegative, inducing a significant deshielding effect on the ring carbons compared to benzene (δ ~128.5 ppm).[2] This results in the carbon signals of the parent pyrazine molecule appearing downfield, typically in the range of δ 145-150 ppm. This deshielding is a foundational characteristic of the pyrazine system.

The Dual Nature of the Bromine Substituent

The bromine atom exerts two opposing electronic effects on the pyrazine ring, and the net result on the ¹³C chemical shifts is position-dependent.

-

Inductive Effect (-I): Bromine is more electronegative than carbon and withdraws electron density through the sigma bond network. This effect is strongest at the directly attached carbon (ipso-carbon) and diminishes with distance, causing a deshielding (downfield shift) effect.[3]

-

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system. This increases electron density, particularly at the ortho and para positions, causing a shielding (upfield shift) effect.

The interplay of these effects determines the final chemical shift of each carbon atom. For halogens like bromine, the inductive effect typically dominates, but the resonance contribution cannot be ignored.

The "Heavy Atom Effect" on Carbon-Bromine Signals

A notable phenomenon in the ¹³C NMR of brominated compounds is the "heavy atom effect." Carbons directly bonded to bromine (and other heavy halogens like iodine) often exhibit signals that are significantly broader and shifted upfield compared to what would be predicted based on electronegativity alone.[4] This is due to spin-orbit coupling, a relativistic effect that becomes significant for heavier elements.[5] This effect can sometimes complicate predictions based on simple additivity rules and may lead to lower signal-to-noise for the C-Br carbon. Furthermore, computational predictions of chemical shifts for brominated carbons are often less accurate unless methods that account for these relativistic effects are employed.[5]

The diagram below illustrates the key electronic factors influencing the ¹³C chemical shifts in a brominated pyrazine derivative.

Deciphering the Spectra: Analysis and Isomer Differentiation

The precise chemical shifts are highly dependent on the substitution pattern. By understanding these patterns, one can differentiate between various brominated pyrazine isomers.

Chemical Shift Assignments

In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom produces a single peak. The intensity of signals for carbons without attached protons (quaternary carbons, including the ipso-carbon bonded to bromine) is often lower due to longer relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement.

The following table summarizes predicted and experimental chemical shift data for 2-bromopyrazine and related compounds, providing a reference for spectral interpretation.

| Compound | Carbon Atom | Predicted δ (ppm)[6] | Experimental δ (ppm) | Reference |

| 2-Bromopyrazine | C-2 (C-Br) | 145.0 | ~145.2 | [6] |

| C-3 | 144.5 | ~150.3 | [6] | |

| C-5 | 143.0 | ~146.5 | [6] | |

| C-6 | 140.0 | ~143.0 | [6] | |

| 2-Bromopyridine | C-2 (C-Br) | - | 142.4 | [7][8] |

| C-3 | - | 128.4 | [7][8] | |

| C-4 | - | 138.6 | [7][8] | |

| C-5 | - | 122.8 | [7][8] | |

| C-6 | - | 150.3 | [7][8] | |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | Pyrazine C-2 (C=O) | - | 160.6 | [9] |

| Pyrazine C-3 | - | 147.6 | [9] | |

| Pyrazine C-5 | - | 144.0 | [9] | |

| Pyrazine C-6 | - | 142.3 | [9] |

Note: Predicted data is based on computational models. Experimental values can vary with solvent and concentration.[6][10]

The Utility of Advanced NMR Techniques

For complex or multifunctionalized pyrazine derivatives, a simple 1D ¹³C spectrum may be insufficient for unambiguous assignment. In these cases, 2D NMR experiments are indispensable.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates carbons based on the number of attached protons. DEPT-45 shows all protonated carbons, DEPT-90 shows only CH (methine) carbons, and DEPT-135 shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons are absent in all DEPT spectra. This is crucial for identifying the C-Br carbon.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s), providing definitive ¹J(C,H) connectivity.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between carbons and protons that are two or three bonds away (²J(C,H) and ³J(C,H)). It is the key technique for mapping out the complete carbon skeleton by connecting quaternary carbons to nearby protons.

A Practical Guide to Experimental Design and Data Acquisition

The quality of ¹³C NMR data is critically dependent on proper sample preparation and the selection of appropriate acquisition parameters. The following workflow provides a robust framework.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for acquiring high-quality ¹³C NMR spectra of brominated pyrazine derivatives.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the purified brominated pyrazine derivative.[11]

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice, while DMSO-d₆ is excellent for more polar compounds.[6] The choice of solvent can slightly alter chemical shifts.[10]

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean vial. Gentle vortexing or sonication may be required.

-

Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to provide a reference signal at δ 0.00 ppm.[12] Alternatively, the residual solvent signal can be used for calibration (e.g., CDCl₃ at δ 77.16 ppm).[6]

-

Transfer: Using a Pasteur pipette, transfer the clear solution to a clean, dry 5 mm NMR tube.

II. Data Acquisition Parameters The causality behind parameter selection is key to obtaining a high-quality spectrum.

-

Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[6]

-

Pulse Program: Use a standard proton-decoupled, single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width (sw): A spectral width of ~240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the entire range of expected ¹³C chemical shifts.

-

Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (1.1%), a significant number of scans is required.[6] For a moderately concentrated sample (10-20 mg), start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): This is a critical parameter. A delay of 2-5 seconds is recommended.[6] Quaternary carbons, especially the C-Br carbon, have long relaxation times (T₁). An insufficient delay will lead to signal saturation and a dramatic decrease in the intensity of these peaks, potentially causing them to be missed entirely.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is typically sufficient.

III. Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Correction: Perform automated or manual phase and baseline corrections to ensure accurate peak shapes and integration.[6]

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value.[6]

Conclusion

The ¹³C NMR analysis of brominated pyrazine derivatives is a powerful and essential tool for structural verification in the field of drug discovery. A thorough understanding of the electronic effects of the pyrazine nitrogens and the bromine substituent is fundamental to interpreting the resulting spectra. While 1D ¹³C NMR provides a direct count of unique carbon environments, advanced techniques such as DEPT and 2D HMBC are often necessary for the complete and unambiguous assignment of all carbon signals, particularly in complex structures. By following the robust experimental protocols outlined in this guide, researchers can confidently acquire high-quality, reproducible data, ensuring the scientific integrity of their work and accelerating the development of novel pyrazine-based therapeutics.

References

-

Wiley-VCH 2007 - Supporting Information. Wiley-VCH. Available at: [Link]

-

¹³C and ¹⁹F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles. PubMed. Available at: [Link]

-

Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]

-

Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. Available at: [Link]

-

Spin–spin coupling constants between carbon‐13 and bromine in bromomethanes. The Journal of Chemical Physics. Available at: [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

-

Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-Abboud-Boyer/65a3952f01f8682a392873132e016f4d04849646]([Link]

-

2-Bromopyrazine | C4H3BrN2. PubChem. Available at: [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]

-

Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

-

Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

-

2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Bromopyridine(109-04-6) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Starting Materials and Synthesis of Methyl 6-bromo-5-methylpyrazine-2-carboxylate

Executive Summary: Methyl 6-bromo-5-methylpyrazine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its synthesis requires a strategic approach to regioselectively introduce three distinct functional groups onto the pyrazine core. This guide provides an in-depth analysis of the most effective synthetic strategies, focusing on the selection of starting materials and the underlying chemical principles that govern the reaction pathways. We will explore a primary, multi-step synthesis starting from a commercially available aminopyrazine, detailing the experimental rationale and protocols. Furthermore, alternative routes are comparatively analyzed to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

The pyrazine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. The specific substitution pattern of this compound—featuring a bromine atom, a methyl group, and a methyl ester—offers three distinct points for further chemical modification. The bromine atom is particularly valuable, serving as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce complex molecular fragments. The ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, and the methyl group can influence the molecule's steric and electronic properties. This trifunctional arrangement makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical candidates.[1][2]

The primary challenge in its synthesis lies in achieving the desired 2,5,6-substitution pattern with high regioselectivity. The electronic nature of the pyrazine ring, combined with the directing effects of the substituents introduced at each stage, must be carefully considered to ensure the desired isomer is obtained.

Retrosynthetic Analysis: Devising a Logical Pathway

A logical retrosynthetic analysis suggests that the most efficient approach is not to build the pyrazine ring from acyclic precursors, but rather to perform sequential functional group interconversions on a simpler, pre-existing pyrazine core. The target molecule can be disconnected at the C-Br and C-COOCH₃ bonds. The bromo group is readily introduced via a Sandmeyer reaction from an amino precursor.[3][4][5] The carboxylate group can be derived from the hydrolysis of a nitrile, which, in turn, can also be installed via a Sandmeyer reaction.

This leads to a proposed synthesis starting from a commercially available and strategically substituted aminopyrazine. The most logical and cost-effective starting material for this pathway is 2-Amino-5-methylpyrazine .

Caption: Retrosynthetic analysis of the target compound.

Primary Synthetic Pathway: From 2-Amino-5-methylpyrazine

This section details the most field-proven synthetic route, which leverages two sequential Sandmeyer reactions to install the C2-nitrile and C6-bromo substituents, followed by functional group modifications.

Workflow Overview

Caption: Step-by-step synthetic workflow.

Step 1: Sandmeyer Cyanation of 2-Amino-5-methylpyrazine

-

Objective: To convert the C2-amino group into a nitrile (cyano) group, which will serve as a precursor to the final carboxylate.

-

Causality & Expertise: The Sandmeyer reaction is a robust and classical method for replacing an aromatic amino group with a variety of functionalities, including nitriles.[4] The process occurs in two stages: first, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt intermediate. This intermediate is highly reactive. Second, the diazonium salt is treated with a copper(I) cyanide salt. The copper(I) catalyst facilitates a single-electron transfer mechanism, leading to the loss of nitrogen gas (N₂) and the formation of an aryl radical, which then reacts with the cyanide to yield the desired nitrile. Maintaining low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Experimental Protocol:

-

Suspend 2-amino-5-methylpyrazine (1.0 eq) in a mixture of water and concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

-

Cool the mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 2-cyano-5-methylpyrazine via column chromatography or recrystallization.

-

Step 2: Regioselective Bromination

-

Objective: To install a bromine atom at the C3 position of the pyrazine ring.

-

Causality & Expertise: The pyrazine ring is electron-deficient, making electrophilic aromatic substitution difficult. However, the existing cyano and methyl groups influence the regioselectivity. The C3 and C6 positions are the most activated for radical substitution. N-Bromosuccinimide (NBS) in the presence of a radical initiator like dibenzoyl peroxide or AIBN is the reagent of choice for brominating such heterocyclic systems under free-radical conditions. The reaction is typically performed in a non-polar solvent like carbon tetrachloride or chlorobenzene under reflux.

-

Experimental Protocol:

-

Dissolve 2-cyano-5-methylpyrazine (1.0 eq) in a suitable solvent (e.g., chlorobenzene).

-

Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of dibenzoyl peroxide.

-

Heat the mixture to reflux (approx. 130 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude 3-bromo-2-cyano-5-methylpyrazine can be purified by column chromatography on silica gel.

-

Step 3: Nitrile Hydrolysis and Fischer Esterification

-

Objective: To convert the C2-nitrile into a methyl ester. This is a two-stage process involving hydrolysis to the carboxylic acid followed by esterification.

-

Causality & Expertise: Acid-catalyzed hydrolysis is an effective method for converting aromatic nitriles to carboxylic acids. Concentrated sulfuric or hydrochloric acid at elevated temperatures protonates the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The resulting carboxylic acid can then be converted to the methyl ester via Fischer esterification.[6][7] This classic reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid (e.g., H₂SO₄). The excess alcohol serves as both reactant and solvent, driving the equilibrium towards the ester product. Thionyl chloride (SOCl₂) can also be used to first form a more reactive acyl chloride intermediate, which then readily reacts with methanol.

-

Experimental Protocol:

-

Hydrolysis: Add the crude 3-bromo-2-cyano-5-methylpyrazine to a mixture of concentrated sulfuric acid and water. Heat the mixture to reflux for several hours until TLC analysis indicates the disappearance of the starting material. Cool the mixture and carefully pour it onto ice. The carboxylic acid product will often precipitate and can be collected by filtration.

-

Esterification: Suspend the dried 6-bromo-5-methylpyrazine-2-carboxylic acid (note the IUPAC name change) (1.0 eq) in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid (or add thionyl chloride dropwise at 0 °C). Heat the mixture to reflux for 4-6 hours.

-

Cool the solution and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the final product, this compound, with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the final product, which can be further purified by recrystallization or column chromatography.

-

Alternative Starting Materials and Comparative Analysis

While the pathway from 2-amino-5-methylpyrazine is robust, other starting materials can be considered, each with its own set of advantages and challenges.

-

Alternative Route: From 2,6-Dibromopyrazine Derivatives: One could envision starting with a molecule like 2,6-dibromo-3-methylpyrazine.[8] This route would require the selective conversion of one bromine atom into the methyl ester while retaining the other. This could be achieved through a sequence like:

-

Selective metal-halogen exchange (e.g., using n-BuLi at low temperature) at the C2 position, followed by quenching with CO₂ to form the carboxylic acid.

-

Esterification of the resulting acid.

This approach is often hampered by poor regioselectivity in the metallation step and can lead to mixtures of products, making it less desirable for scalable synthesis.

-

Comparative Table of Synthetic Strategies

| Feature | Primary Pathway (from 2-Amino-5-methylpyrazine) | Alternative Pathway (from 2,6-Dibromo-3-methylpyrazine) |

| Starting Material | 2-Amino-5-methylpyrazine (Readily available) | 2,6-Dibromo-3-methylpyrazine (Less common) |

| Number of Steps | 3 (Cyanation, Bromination, Hydrolysis/Esterification) | ~2 (Selective Carboxylation, Esterification) |

| Key Challenges | Handling of toxic cyanides, control of Sandmeyer reaction. | Achieving high regioselectivity in the carboxylation step. |

| Scalability | Good; reactions are well-established in process chemistry. | Moderate; low-temperature organometallic reactions can be difficult to scale. |

| Overall Yield | Moderate to Good | Potentially lower due to selectivity issues. |

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a multi-step sequence starting from the commercially available precursor, 2-Amino-5-methylpyrazine . This pathway leverages well-understood and scalable reactions, including Sandmeyer cyanation, radical bromination, and acid-catalyzed hydrolysis/esterification, to construct the target molecule with excellent control over regiochemistry. While alternative routes exist, they often present significant challenges in selectivity that limit their practical application. The outlined primary pathway represents a robust and validated strategy for obtaining this valuable intermediate for applications in pharmaceutical research and development.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Sandmeyer Reaction of Pyrazines.

- Mondal, M., & Bora, U. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the National Institutes of Health, 8(3), 187-210.

- Google Patents. (n.d.). JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same.

- Wikipedia. (n.d.). Sandmeyer reaction.

- PrepChem.com. (n.d.). Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine.

- ChemicalBook. (n.d.). 2-Amino-3-methylpyrazine CAS#: 19838-08-5.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- ResearchGate. (n.d.). Esterification of pyrazole-3- and 4-carboxylic acids.

- ASM Journals. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.

- Chem-Impex. (n.d.). 2-Pyrazinecarboxylic acid ethyl ester.

- Solomons, I. A., & Spoerri, P. E. (1953). Esters of Pyrazinoic and Pyrazine-2,3-dicarboxylic Acids. Journal of the American Chemical Society, 75(14), 3423-3424.

- Park, J. E., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14567.

- Chemistry LibreTexts. (2023). Replacement of the Aromatic Primary Amino Group by Hydrogen.

- ChemBK. (2024). Methyl 5-amino-6-bromo-2-pyrazinecarboxylate.

- Organic Syntheses. (n.d.). Procedure.

- Google Patents. (n.d.). DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation.

- CymitQuimica. (n.d.). This compound.

- ResearchGate. (2019). Synthesis of pyrazine-2,6-dicarbonitrile?.

- Google Patents. (n.d.). CN106220574A - A kind of preparation method of pyrazine carboxylic acid.

- Thieme. (n.d.). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.

- MySkinRecipes. (n.d.). Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate.

- BLD Pharm. (n.d.). 1823888-27-2|Methyl 5-bromo-6-methylpyrazine-2-carboxylate.

- Schaaf, K. H., & Spoerri, P. E. (1951). Syntheses in the Pyrazine Series: The Proof of the Structure and the Reactions of 2,6-Dibromopyrazine. Journal of the American Chemical Society, 73(7), 3075-3077.

- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The Reactive Heart of Pyrazine Chemistry: A Technical Guide to the Bromomethyl Group

Foreword: The Pyrazine Core in Modern Drug Discovery

Pyrazine and its derivatives are foundational scaffolds in medicinal chemistry and materials science, celebrated for their presence in numerous natural products and FDA-approved pharmaceuticals.[1][2] Their unique electronic properties and metabolic stability make them prized components in the design of novel therapeutic agents. Among the vast arsenal of pyrazine building blocks, bromomethylpyrazines stand out as exceptionally versatile intermediates. The reactivity of the bromine atom, positioned on a methylene linker attached to the electron-deficient pyrazine ring, provides a powerful handle for molecular elaboration.

This guide offers an in-depth exploration of the chemical behavior of the bromine atom in bromomethylpyrazines. We will move beyond simple reaction schemes to dissect the underlying principles governing its reactivity, providing researchers, scientists, and drug development professionals with the causal insights needed to design robust and efficient synthetic strategies. We will examine the key transformations—nucleophilic substitutions, radical reactions, and carbon-carbon bond formations—grounding our discussion in mechanistic principles and providing field-proven experimental protocols.

Chapter 1: Understanding the Pyrazinylmethyl System: A Benzylic Analogue with a Twist